

physicochemical properties of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

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Compound of Interest

Compound Name: 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B1416217

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An In-Depth Technical Guide to **1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is a specialized heterocyclic compound that has emerged as a crucial intermediate in various fields of chemical synthesis. Belonging to the family of heterocyclic building blocks, its unique molecular architecture, which combines a 1,2,4-triazole ring with a reactive aldehyde functional group, makes it a valuable precursor for the synthesis of more complex molecules.^[1] The 1,2,4-triazole moiety is a well-established pharmacophore, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, a feature that has led to its incorporation into numerous clinically successful drugs.^{[2][3]} This guide provides a comprehensive overview of the physicochemical properties, reactivity, applications, and handling of **1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde**, offering a technical resource for professionals in drug discovery, agrochemical development, and material science.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and formulation. The properties of **1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde** are summarized below.

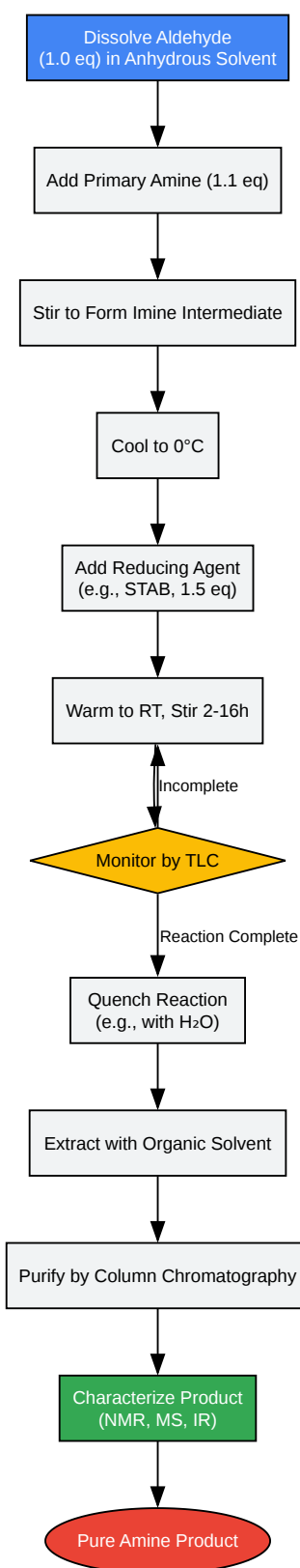
Property	Value	Source(s)
CAS Number	675617-95-5	[1][4][5]
Molecular Formula	C ₅ H ₇ N ₃ O	[1][4][5]
Molecular Weight	125.13 g/mol	[1][5]
Appearance	Light yellow liquid or solid	[4][5]
Physical Form	Solid	[5]
Purity	≥ 95% (Confirmed by NMR)	[4]
SMILES String	<chem>O=C([H])C1=NC=NN1CC</chem>	[5][6]
InChI Key	IGMKFRWHQLJAJ5-UHFFFAOYSA-N	[5]
Storage Conditions	Store at 0-8°C	[4]
Flash Point	Not applicable	[5]
Predicted XlogP	0.1	[6]

Predicted Collision Cross Section (CCS) Data (Calculated using CCSbase)[6]

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	126.06619	122.4
[M+Na] ⁺	148.04813	132.7

Molecular Structure and Reactivity Profile

The chemical behavior of **1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde** is dictated by the interplay of its three key structural components: the aromatic triazole ring, the N1-ethyl substituent, and the C5-aldehyde group.



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